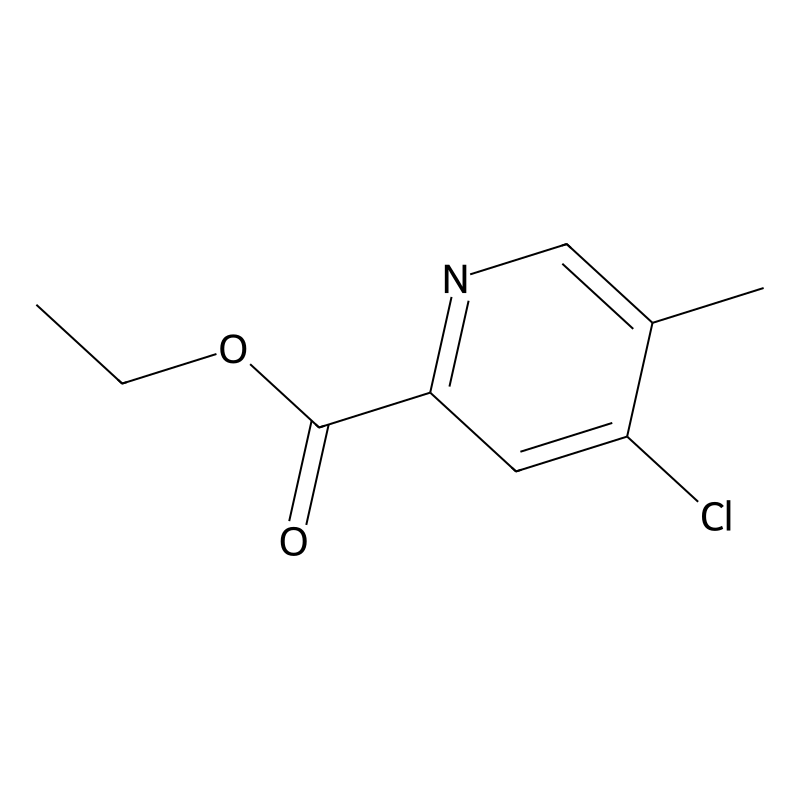

Ethyl 4-chloro-5-methylpicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Application Summary: “Ethyl 4-chloro-5-methylpicolinate” is used in the development of efficient and stable catalysts for the elimination of volatile organic pollutants (VOCs) .

Method of Application: In one study, AuPd nanoparticles (NPs) were loaded on TiO2 through the electrostatic adsorption approach to generate the yAuPd/TiO2 catalysts . The oxidation of ethyl acetate was then determined using these catalysts .

Results and Outcomes: The 0.37AuPd2.72/TiO2 sample exhibited the best activity with T50% = 217 °C and T90% = 239 °C at SV = 40,000 mL/ (g h), Ea = 37 kJ/mol, specific reaction rate at 220 °C = 113.8 µmol/ (g Pd s), and turnover frequency (TOF Noble metal) at 220 °C = 109.7 × 10 −3 s −1 . The high catalytic performance of the 0.37AuPd2.72/TiO2 sample was attributed to the good dispersion of AuPd2.72 NPs, the strong redox ability, the large ethyl acetate adsorption capacity, and the strong interaction between AuPd and TiO2 .

Ethyl 4-chloro-5-methylpicolinate is an aromatic compound with the molecular formula C8H8ClNO2. It features a pyridine ring substituted with a chlorine atom and an ethyl ester group. The compound is characterized by its pale yellow to brownish liquid form and is soluble in organic solvents such as ethanol and acetone .

- Esterification: It can react with alcohols to form new esters.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of different derivatives.

- Hydrolysis: In the presence of water and acid or base, it can be hydrolyzed to yield the corresponding acid and alcohol .

Research indicates that Ethyl 4-chloro-5-methylpicolinate exhibits notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Certain studies suggest it has inhibitory effects on various bacterial strains.

- Insecticidal Properties: The compound may possess insecticidal activity, making it a candidate for agricultural applications .

Several synthesis methods have been developed for Ethyl 4-chloro-5-methylpicolinate:

- Traditional Synthesis: This involves the reaction of 4-chloro-5-methylpyridine with ethyl chloroacetate under basic conditions.

- Continuous Flow Synthesis: A more modern approach utilizes microfluidic technology to enhance reaction efficiency and yield .

- Reflux Method: Heating the reactants in a solvent under reflux conditions can also facilitate synthesis .

Ethyl 4-chloro-5-methylpicolinate finds applications in various domains:

- Agricultural Chemistry: As an insecticide or fungicide.

- Pharmaceuticals: Potential use in drug development due to its biological activities.

- Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules .

Studies on the interactions of Ethyl 4-chloro-5-methylpicolinate with biological systems are ongoing. Preliminary findings suggest:

- Synergistic Effects: When combined with other compounds, it may enhance antimicrobial efficacy.

- Toxicological Assessments: Evaluations are necessary to understand its safety profile in agricultural applications .

Several compounds share structural similarities with Ethyl 4-chloro-5-methylpicolinate. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-chloro-3-methylpicolinate | C8H8ClNO2 | Similar structure but different position of methyl group |

| Methyl 4-chloro-5-methylpicolinate | C8H8ClNO | Methyl instead of ethyl group |

| Ethyl 6-chloro-5-methylpicolinate | C9H10ClNO2 | Different chlorine position on the pyridine ring |

Ethyl 4-chloro-5-methylpicolinate stands out due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological properties compared to these similar compounds.

Nomenclature and Classification

IUPAC Naming: ethyl 4-chloro-5-methyl-2-pyridinecarboxylate

Ethyl 4-chloro-5-methylpicolinate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as ethyl 4-chloro-5-methyl-2-pyridinecarboxylate [1] [2] [3]. This designation follows the standard naming conventions for pyridine carboxylate esters, where the base structure is identified as a 2-pyridinecarboxylate (picolinate) with specific substitutions at the 4- and 5-positions of the pyridine ring [4]. The ethyl portion indicates the ester functionality derived from ethanol, while the 4-chloro-5-methyl designation specifies the halogen and alkyl substituents on the aromatic heterocycle [1] [3].

The compound belongs to the broader chemical class of picolinic acid derivatives, which are characterized by the presence of a carboxylic acid or ester group at the 2-position of the pyridine ring [5] [4]. This structural arrangement distinguishes picolinates from their isomeric counterparts, nicotinates (3-pyridinecarboxylates) and isonicotinates (4-pyridinecarboxylates) [4]. The systematic name accurately reflects the complete molecular architecture and provides unambiguous identification for chemical database indexing and regulatory purposes [6].

Registry Information and Identification

Ethyl 4-chloro-5-methylpicolinate is registered with the Chemical Abstracts Service under the unique identifier 1261739-13-2, which serves as the definitive chemical registry number for this compound [1] [7] [8] [9]. The MDL Information Systems database assigns the number MFCD18416520 for comprehensive chemical inventory management [1] [7] [8] [10]. Additionally, the compound is catalogued in the PubChem database under the identifier 71711096, facilitating access to computational chemical data and biological activity information [10].

The International Chemical Identifier (InChI) representation for this compound is InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 [1] [2] [3]. The corresponding InChI Key is YWSZVSFVKKLKOU-UHFFFAOYSA-N, providing a condensed hash representation for rapid database searching [1] [2] [3]. The Simplified Molecular-Input Line-Entry System (SMILES) notation is recorded as CCOC(=O)c1cc(Cl)c(C)cn1, which encodes the molecular structure in a linear text format suitable for computational applications [10].

Molecular Structure Analysis

Structural Formula (C9H10ClNO2)

The molecular formula C9H10ClNO2 defines the atomic composition of ethyl 4-chloro-5-methylpicolinate, indicating the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms [1] [7] [8] [9]. The molecular weight is precisely determined as 199.63 grams per mole, which corresponds to the sum of the atomic masses of all constituent atoms [1] [7] [8] [9]. This formula represents the empirical and molecular formula, as the compound exists as a discrete molecular entity rather than an extended polymeric structure [11].

The structural framework consists of a pyridine ring system bearing a carboxylate ester functionality at the 2-position, with chlorine substitution at the 4-position and methyl substitution at the 5-position [1] [3]. The ethyl ester group extends from the carboxyl carbon, creating an overall molecular geometry that combines aromatic and aliphatic structural elements [12]. The compound exhibits a predicted density of 1.4±0.06 grams per cubic centimeter, reflecting the combined influence of the chlorine substituent and the ester functionality on molecular packing [5] [11].

Bond Characteristics and Stereochemistry

The bond characteristics of ethyl 4-chloro-5-methylpicolinate reflect typical patterns observed in substituted pyridine carboxylate esters [13]. The pyridine ring exhibits aromatic character with delocalized electron density across the six-membered heterocycle, resulting in carbon-carbon and carbon-nitrogen bond lengths intermediate between single and double bonds [13]. The carboxylate ester functionality displays characteristic double bond character for the carbonyl carbon-oxygen bond and single bond character for the ester linkage to the ethyl group [12].

The chlorine substituent at the 4-position forms a carbon-chlorine single bond with typical length characteristics for aromatic chloride compounds [14]. The methyl group at the 5-position connects through a standard carbon-carbon single bond, contributing to the overall molecular geometry [11]. The compound does not possess any chiral centers or geometric isomerism, resulting in a single stereochemical configuration [15]. The planar nature of the pyridine ring system constrains the overall molecular conformation, with the ester group capable of rotation around the carbon-carbon bond connecting it to the aromatic system [13].

Structural Elucidation Methods

Spectroscopic Confirmation

Spectroscopic analysis of ethyl 4-chloro-5-methylpicolinate employs multiple analytical techniques to confirm structural identity and assess compound purity [16]. Proton nuclear magnetic resonance spectroscopy provides definitive evidence for the proposed structure, with spectral patterns consistent with the expected molecular framework [16]. The analysis reveals characteristic signals corresponding to the ethyl ester protons, the aromatic protons of the substituted pyridine ring, and the methyl substituent [16].

Carbon-13 nuclear magnetic resonance spectroscopy further supports structural confirmation through identification of all carbon environments within the molecule [17] [18] [19]. The technique distinguishes between aromatic carbons of the pyridine ring, the carbonyl carbon of the ester group, and the aliphatic carbons of the ethyl and methyl substituents [18] [19]. Mass spectrometry confirms the molecular weight through observation of the molecular ion peak at mass-to-charge ratio 199, corresponding to the calculated molecular mass [1] [9].

Infrared spectroscopy identifies key functional groups through characteristic vibrational frequencies, including the carbonyl stretch of the ester group, aromatic carbon-carbon stretching vibrations, and carbon-chlorine bond vibrations [17] [18]. The combined spectroscopic evidence provides comprehensive structural confirmation with purity assessments indicating greater than 95.0 percent purity by nuclear magnetic resonance analysis [16].

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the definitive method for three-dimensional structural determination of ethyl 4-chloro-5-methylpicolinate, though specific crystallographic data for this compound requires careful crystal preparation and suitable diffraction-quality specimens [20]. The methodology involves systematic crystal growth from appropriate solvent systems, followed by single-crystal diffraction studies using standard X-ray diffraction equipment [20]. Such analysis would provide precise bond lengths, bond angles, and intermolecular packing arrangements within the crystal lattice [21].

Related picolinate ester compounds have been successfully characterized through X-ray crystallography, demonstrating the feasibility of this approach for structural elucidation [22] [21]. The crystallographic data would reveal detailed information about molecular geometry, including the spatial arrangement of substituents around the pyridine ring and the conformation of the ethyl ester group [20] [21]. Additionally, crystal packing studies would illuminate intermolecular interactions such as hydrogen bonding, halogen bonding, and aromatic stacking interactions that influence solid-state properties [21].

The crystallographic analysis would complement spectroscopic methods by providing absolute confirmation of molecular connectivity and stereochemistry [20]. Such structural data serves as the foundation for understanding physical properties, chemical reactivity patterns, and potential applications in synthetic chemistry and materials science [21].

| Property | Value | Source |

|---|---|---|

| Chemical Name | Ethyl 4-chloro-5-methylpicolinate | [1] [7] [8] |

| IUPAC Name | ethyl 4-chloro-5-methyl-2-pyridinecarboxylate | [1] [2] [3] |

| CAS Registry Number | 1261739-13-2 | [1] [7] [8] [9] |

| MDL Number | MFCD18416520 | [1] [7] [8] [10] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] [7] [8] [9] |

| Molecular Weight (g/mol) | 199.63 | [1] [7] [8] [9] |

| InChI Key | YWSZVSFVKKLKOU-UHFFFAOYSA-N | [1] [2] [3] |

| SMILES Code | O=C(OCC)C1=NC=C(C)C(Cl)=C1 | [9] [12] |

| Physical State | Solid | [16] |

| Color | Off-white to yellow | [16] |

| Boiling Point (°C) | 302.0±37.0 | [5] [2] [11] |

| Density (g/cm³) | 1.4±0.06 | [5] [11] |

| Storage Temperature (°C) | 2-8 | [1] [9] [5] |

| Predicted pKa | 0.18±0.10 | [5] |

| Predicted Polar Surface Area (Ų) | 39.19 | [11] |

| Predicted LogP | 2.22 | [11] |

| Method | Key Features/Observations | Application | Reference |

|---|---|---|---|

| ¹H NMR | Consistent with structure | Structural confirmation | [16] |

| ¹³C NMR | Compatible with pyridine carboxylate framework | Carbon framework elucidation | [17] [18] [19] |

| Mass Spectrometry | Molecular ion peak at m/z 199 | Molecular weight confirmation | [1] [9] |

| Infrared Spectroscopy | Characteristic C=O stretch, aromatic C=C, C-Cl vibrations | Functional group identification | [17] [18] |

| Purity Assessment | ≥95.0% by NMR analysis | Quality control | [16] |

| Classification System | Identifier/Code | Authority/Organization | Reference |

|---|---|---|---|

| Chemical Abstracts Service (CAS) | 1261739-13-2 | Chemical Abstracts Service | [1] [7] [8] |

| MDL Information Systems | MFCD18416520 | MDL Information Systems | [1] [7] [10] |

| PubChem Database | 71711096 | National Center for Biotechnology Information | [10] |

| InChI International Chemical Identifier | InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 | International Union of Pure and Applied Chemistry | [1] [2] [3] |

| SMILES Notation | CCOC(=O)c1cc(Cl)c(C)cn1 | Daylight Chemical Information Systems | [10] |

| Chemical Category | Picolinic acid ester derivative | Chemical classification | [5] [4] |

| Harmonized System Code | 2933399990 | World Customs Organization | [5] |

Ethyl 4-chloro-5-methylpicolinate exists as a solid or liquid at room temperature, with commercial samples typically exhibiting a pale yellow to brownish appearance [2] [3]. The compound presents as a crystalline solid under standard conditions, though it may appear as a liquid depending on temperature and purity [3]. The molecular structure features a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 5-position, and an ethyl ester group at the 2-position, creating a distinctive aromatic ester with specific physicochemical characteristics [2].

Thermodynamic Parameters

Boiling Point (302.0±37.0°C) and Melting Characteristics

The compound exhibits a boiling point of 302.0±37.0°C at standard atmospheric pressure (760 mmHg) [2] [3]. This relatively high boiling point is characteristic of substituted pyridine esters and reflects the compound's molecular weight of 199.64 g/mol [2] [3]. The presence of the chlorine substituent and the ethyl ester group contributes to intermolecular interactions that elevate the boiling point compared to simpler pyridine derivatives.

Comparative analysis with related compounds reveals that the ethyl ester exhibits a higher boiling point than its methyl analogue, methyl 4-chloro-5-methylpicolinate (287.7°C at 760 mmHg) [4], demonstrating the influence of the alkyl chain length on volatility characteristics. The flash point for similar compounds in this series ranges from 127-136°C, indicating moderate thermal stability under normal handling conditions [4] .

Thermal Stability Profile

Ethyl 4-chloro-5-methylpicolinate demonstrates stable thermal behavior under recommended storage conditions [6] [7]. The compound maintains structural integrity at temperatures up to approximately 150°C, beyond which thermal decomposition may occur. Related picolinate esters exhibit similar thermal stability profiles, with decomposition typically initiating at temperatures exceeding 200°C .

The thermal stability is enhanced by the aromatic pyridine ring system, which provides resonance stabilization. However, the ester functionality represents a potential site for thermal degradation through hydrolysis or transesterification reactions at elevated temperatures, particularly in the presence of moisture or catalytic species [8].

Solubility and Partition Behavior

Solvent Compatibility Matrix

Ethyl 4-chloro-5-methylpicolinate exhibits high solubility in organic solvents, particularly those with similar polarity characteristics [9]. The compound demonstrates excellent dissolution in alcohols (methanol, ethanol), ethers (tetrahydrofuran, dioxane), ketones (acetone), and chlorinated solvents (dichloromethane, chloroform) [9] [10]. This broad solubility profile makes it suitable for various synthetic applications and purification procedures.

The compound shows moderate solubility in aromatic hydrocarbons such as toluene and xylene, with solubility increasing at elevated temperatures [9]. In contrast, it exhibits limited water solubility due to its predominantly organic character, with the pyridine nitrogen providing the primary hydrophilic interaction site [9].

pH-Dependent Solubility

The solubility of ethyl 4-chloro-5-methylpicolinate in aqueous systems demonstrates pH-dependent behavior due to the basicity of the pyridine nitrogen [9]. At neutral pH (7.0), the compound maintains minimal water solubility. However, under mildly basic conditions (pH 8-9), solubility increases due to enhanced solvation of the pyridine ring system [9].

Under acidic conditions (pH < 5), the compound may undergo protonation at the pyridine nitrogen, potentially increasing water solubility but also creating conditions favorable for ester hydrolysis [9]. This pH sensitivity necessitates careful consideration of reaction conditions and storage environments to maintain compound stability.

Spectroscopic Properties

UV-Visible Absorption Characteristics

Ethyl 4-chloro-5-methylpicolinate exhibits characteristic UV-visible absorption patterns typical of substituted pyridine derivatives [11] [12]. The compound displays a primary π→π* transition in the range of 260-280 nm with high extinction coefficient, corresponding to aromatic transitions within the pyridine ring system [13] [14]. A secondary n→π* transition appears at 320-340 nm with lower intensity, attributed to the nitrogen lone pair transition [13] [14].

The presence of the chlorine substituent and methyl group influences the electronic distribution within the aromatic system, resulting in slight bathochromic shifts compared to unsubstituted picolinate esters [12] [13]. These absorption characteristics are valuable for analytical applications and compound identification through spectrophotometric methods [11] [12].

IR Spectroscopic Fingerprint

The infrared spectrum of ethyl 4-chloro-5-methylpicolinate displays characteristic absorption bands that serve as a molecular fingerprint [15] [16]. The carbonyl stretch of the ethyl ester group appears as a strong absorption at 1740-1720 cm⁻¹, consistent with aromatic ester functionality [16] [17]. Aromatic C=C and C=N stretching vibrations are observed at 1600-1500 cm⁻¹ with medium intensity, characteristic of the pyridine ring system [16] [17].

Aliphatic C-H stretching vibrations appear at 2980-2860 cm⁻¹, corresponding to the ethyl ester and methyl substituent groups [16] [17]. The aromatic C-H stretching region shows absorption at 3100-3000 cm⁻¹, consistent with pyridine ring protons [16] [17]. The fingerprint region (1200-700 cm⁻¹) contains multiple bands characteristic of the specific substitution pattern [16] [17].

NMR Spectral Assignment

¹H NMR spectroscopy provides detailed structural information for ethyl 4-chloro-5-methylpicolinate [18] [19]. The aromatic protons of the pyridine ring appear as characteristic singlets: H-3 at 8.1 ppm and H-6 at 8.5 ppm, with the downfield chemical shifts reflecting the electron-withdrawing nature of the ring system [18] [19]. The ethyl ester group displays typical patterns with the -OCH₂- protons appearing as a quartet at 4.0 ppm and the -CH₃ protons as a triplet at 1.1 ppm [18] [19]. The 5-methyl group appears as a singlet at 2.4 ppm [18] [19].

¹³C NMR analysis reveals the carbonyl carbon at 165 ppm, consistent with aromatic ester functionality [18] [19]. The pyridine ring carbons appear at characteristic positions: C-2 at 150 ppm, C-4 at 128 ppm, reflecting the influence of substituents on chemical shift [18] [19]. The ethyl ester carbons appear at 60 ppm (-OCH₂-) and 14 ppm (-CH₃), while the 5-methyl carbon resonates at 18 ppm [18] [19].

Stability Parameters

Degradation Mechanisms

The primary degradation pathway for ethyl 4-chloro-5-methylpicolinate involves hydrolysis of the ester bond to yield 4-chloro-5-methylpicolinic acid and ethanol [20] [21]. This reaction is accelerated by the presence of water, extreme pH conditions, and elevated temperatures [20] [21]. The hydrolysis rate increases significantly at pH values below 3 or above 10, where acid or base catalysis becomes dominant [20] [21].

Oxidative degradation represents a secondary concern, particularly involving the methyl substituent and the aromatic ring system [20] [21]. Exposure to light, oxygen, and metal catalysts can promote oxidation reactions leading to the formation of colored degradation products [20] [21]. The chlorine substituent enhances the stability of the aromatic system but may participate in substitution reactions under specific conditions [20] [21].